![molecular formula C23H21N3O4 B2491248 N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034509-43-6](/img/structure/B2491248.png)
N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
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Description
Synthesis Analysis
The synthesis of related dibenzo[b,e][1,4]diazepines involves multiple strategies, including aminolysis of iminothioethers or iminochlorides, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides with various condensing agents (Hunziker, Fischer, & Schmutz, 1967). Another approach includes intramolecular cyclocondensation of pyrazolo-4-carboxamides to yield carboxamides and carboxylic acids (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e][1,4]diazepines has been characterized using 2D NMR and single-crystal X-ray diffraction studies. These studies help in understanding the mechanism leading to the formation of positional isomers and provide insights into the structural features of these compounds (Cherfaoui et al., 2017).
Chemical Reactions and Properties
Dibenzo[b,e][1,4]diazepines undergo various chemical reactions, including dehydrative cyclization and Friedel-Crafts cyclization, leading to the synthesis of various derivatives with potential bioactivity. These reactions are crucial for exploring the chemical diversity and functionalization of dibenzo[b,e][1,4]diazepines (Matsuo, Yoshida, Ohta, & Tanaka, 1986).
Physical Properties Analysis
The physical properties of dibenzo[b,e][1,4]diazepines, such as melting points, solubility, and crystalline structures, have been studied to understand their behavior under various conditions and their suitability for different applications. These properties are critical for designing compounds with desired pharmacokinetic and pharmacodynamic profiles (Harada, Morie, Hirokawa, & Kato, 1997).
Mechanism of Action
Target of Action
It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, have an array of pharmacological activities . Compounds containing the DBO chemotype include antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and more .
Mode of Action
For instance, benzodiazepines, a class of compounds similar to DBOs, are known to interact with GABA receptors in the central nervous system . They enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound likely interacts with the gabaergic system, which is involved in a wide range of neurological processes .
Pharmacokinetics
They are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound likely has sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-16-9-7-15(21(12-16)30-2)13-24-22(27)14-8-10-19-20(11-14)26-23(28)17-5-3-4-6-18(17)25-19/h3-12,25H,13H2,1-2H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWVOIORHFXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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